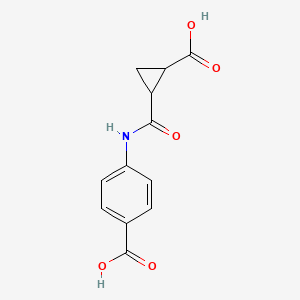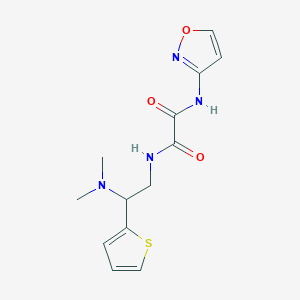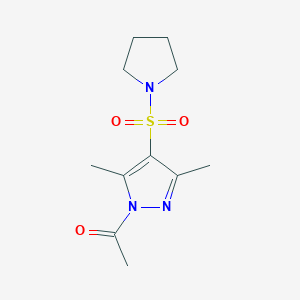
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enantioselective Synthesis Analysis
The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization as a key step. This process yields a highly functionalized compound, which is a result of a single-pot transformation that enhances efficiency. The enantioselective synthesis is crucial for producing compounds with the desired stereochemistry, which is often important for biological activity .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is complex, with multiple chiral centers. The iodolactamization step is particularly significant as it helps in setting up these chiral centers correctly. The structure of these compounds is designed to interact with specific biological targets, such as CCR2, which is important in the development of antagonists for therapeutic purposes .
Chemical Reactions Analysis
The synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme is a notable chemical reaction. This biotechnological application represents a green chemistry approach, utilizing enzymes to catalyze reactions at ambient conditions with high selectivity. The phosphorylation of phenol developed alongside is a cost-effective and straightforward method, contributing to the field of enzymatic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in these studies are tailored for their specific applications. For instance, the fluorescent carbon quantum dots derived from 4-carboxyphenylboronic acid exhibit high selectivity and sensitivity for benzo[a]pyrene, a property that is leveraged in the development of a fluorescent sensor. This sensor demonstrates excellent linearity, low detection limits, and high stability, making it suitable for practical applications in water sample analysis .
The benzene-carboxamide derivatives synthesized from 4-carboxy-benzenesulfonamide or 4-chloro-3-sulfamoyl benzoic acid are potent inhibitors of carbonic anhydrase isozymes. Their physical properties, such as affinity for the isozymes and in vivo activity, are optimized for use as topical antiglaucoma agents. The derivatives exhibit prolonged duration of action and are compared favorably against clinically used drugs, highlighting their potential in medical applications .
Scientific Research Applications
Synthesis and Chemical Properties
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid is involved in various synthesis processes. For instance, the reaction of carboxyl chloride derivatives with anesthesin followed by hydrolysis yields 4-carbonylamino benzoic acid derivatives, important for chemical synthesis applications (Agekyan & Mkryan, 2015). Similarly, its role in the efficient synthesis of unnatural amino acids, which are useful as building blocks in the synthesis of peptidomimetics and combinatorial chemistry, has been noted (Pascal et al., 2000).
Environmental and Biological Implications
Benzoic acid derivatives, including 4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid, are noted for their presence in various environmental and biological systems. They are widely used as antibacterial and antifungal preservatives in food and cosmetic products, with significant distribution in the environment due to their widespread use (del Olmo et al., 2017).
Application in Material Science
The compound's derivatives are used in material science applications such as in the development of environmentally friendly syntheses using enzymes and biomimetic systems for direct carboxylation of organic substrates. This includes converting phenol into 4-OH benzoic acid, illustrating the potential of biomimetic mixed anhydrides for synthesizing industrially relevant compounds (Aresta & Dibenedetto, 2002).
Photophysical and Electrical Properties
Research on 4-carboxybenzophenone and sulfur-containing carboxylic acids photoredox pairs indicates the relevance of benzoic acid derivatives in photoinduced free-radical polymerizations. This highlights their utility in developing materials with specific photophysical and electrical properties (Wrzyszczyński et al., 2000).
Luminescent Properties in Coordination Compounds
In coordination chemistry, derivatives of benzoic acid, including 4-benzyloxy benzoic acid, have been used to develop lanthanide coordination compounds. These compounds have been investigated for their luminescent properties, influenced by different substituents, which could be of significance in developing new materials with specific optical characteristics (Sivakumar et al., 2010).
Future Directions
properties
IUPAC Name |
4-[(2-carboxycyclopropanecarbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10(8-5-9(8)12(17)18)13-7-3-1-6(2-4-7)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDASXCDLXPBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Carboxycyclopropyl)carbonylamino)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)
![6-Fluoro-N-[3-oxo-3-(pyridin-4-ylamino)propyl]pyridine-3-carboxamide](/img/structure/B3014248.png)
![methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B3014250.png)

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)



![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)